3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile
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Overview
Description
3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile is a heterocyclic compound that features an isoxazole ring substituted with a p-tolyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolylhydroxylamine with an α,β-unsaturated nitrile in the presence of a base. The reaction proceeds through a cycloaddition mechanism, forming the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with adjustments for scale, cost, and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carboxamide
- 3-(p-Tolyl)-4,5-dihydroisoxazole-5-methanol
- 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid
Uniqueness
3-(p-Tolyl)-4,5-dihydroisoxazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11/h2-5,10H,6H2,1H3 |
InChI Key |
FWIJFFSEHOMBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C#N |
Origin of Product |
United States |
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